{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol

Catalog No.
S3326841
CAS No.
861210-09-5
M.F
C13H20N2O
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol

CAS Number

861210-09-5

Product Name

{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol

IUPAC Name

[1-[4-(aminomethyl)phenyl]piperidin-4-yl]methanol

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C13H20N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10,14H2

InChI Key

PVMCVZYYRXYSKG-UHFFFAOYSA-N

SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)CN

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)CN

{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol is a chemical compound characterized by the molecular formula C13H20N2OC_{13}H_{20}N_{2}O and a molecular weight of 220.31 g/mol. This compound features a piperidine ring with an aminomethyl group attached to the para position of a phenyl group, along with a hydroxymethyl group at the first position of the piperidine. Its unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: This compound can be reduced to yield secondary or tertiary amines.
  • Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are typical oxidizing agents used.
  • Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly employed reducing agents.
  • Substitution: Alkyl halides and acyl chlorides are used as nucleophiles in substitution reactions.

Major Products Formed

  • Oxidation leads to the formation of aldehydes or carboxylic acids.
  • Reduction results in secondary or tertiary amines.
  • Substitution yields substituted piperidine derivatives.

Research indicates that {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol exhibits potential biological activity, particularly in the context of enzyme interactions and receptor binding. It has been investigated for its therapeutic effects, especially as a precursor for drug development targeting various biological pathways. Its unique structure may contribute to its interactions with specific biological targets, making it a candidate for further pharmacological studies .

The synthesis of {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol typically involves the reaction of piperidine derivatives with appropriate reagents. A common method includes:

  • Reduction of Piperidinone Intermediates: This involves using phenylsilane in the presence of an iron complex catalyst to reduce piperidinone intermediates.
  • Optimized Reaction Conditions: For industrial applications, large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity .

{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
  • Biology: Used in studies focusing on enzyme interactions and receptor binding mechanisms.
  • Medicine: Investigated for potential therapeutic effects, including its role in drug development.
  • Industry: Applied in the production of specialty chemicals and materials.

Interaction studies involving {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol focus on its binding affinity to various receptors and enzymes. The compound's structure allows it to interact with specific biological targets, which may lead to significant pharmacological effects. The ongoing research aims to elucidate these interactions further, providing insights into its therapeutic potential .

Similar Compounds

Several compounds share structural similarities with {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol:

Compound NameCAS NumberSimilarity Index
Piperidine110-89-40.70
1-(4-Aminophenyl)piperidin-4-ol142752-12-30.84
1-(Phenylpiperidin-4-yl)methanol697306-45-90.83
2-(4-Methylpiperidin-1-yl)aniline252758-94-40.81
1-(Pyridin-3-yl)piperidin-4-yl)methanol1619264-47-90.69

Uniqueness

{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol is distinguished by its specific substitution pattern, which grants it unique chemical reactivity and potential therapeutic applications not found in simpler analogs like piperidine or pyrrolidine. The presence of both aminomethyl and hydroxymethyl groups enhances its versatility in

Piperidine derivatives constitute 12% of FDA-approved small-molecule drugs, underscoring their centrality in therapeutic development. {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol distinguishes itself through:

  • Dual functionality: The hydroxymethyl group enables hydrogen bonding with biological targets, while the aromatic aminomethyl moiety facilitates π-π stacking interactions.
  • Conformational adaptability: The piperidine ring's chair-flip dynamics allow optimal spatial alignment with enzyme active sites.
  • PROTAC compatibility: Its semi-flexible linker properties make it valuable in proteolysis-targeting chimera designs for protein degradation therapies.

Historical Evolution of Piperidine-Based Drug Discovery

The compound's development reflects three key phases in piperidine chemistry:

  • Alkaloid-inspired design (1950s–1980s): Early analogs drew inspiration from natural piperidine alkaloids like coniine and solenopsin.
  • Selective functionalization era (1990s–2010s): Advances in catalytic hydrogenation enabled precise substitution patterns.
  • Multitargeting platforms (2020s–present): Integration into bifunctional molecules like PROTACs exemplifies modern applications.

Research Objectives and Scope in Medicinal Chemistry

Current investigations prioritize:

  • Optimizing synthetic routes for gram-scale production
  • Mapping structure-activity relationships (SAR) across kinase families
  • Developing enantioselective variants for CNS penetration

XLogP3

1

Dates

Last modified: 08-19-2023

Explore Compound Types